3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine
CAS No.: 946305-12-0
Cat. No.: VC11925110
Molecular Formula: C18H20N4O3S2
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946305-12-0 |
|---|---|
| Molecular Formula | C18H20N4O3S2 |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 3-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |
| Standard InChI | InChI=1S/C18H20N4O3S2/c1-2-14-5-8-18(26-14)27(23,24)22-11-9-21(10-12-22)17-7-6-15(19-20-17)16-4-3-13-25-16/h3-8,13H,2,9-12H2,1H3 |
| Standard InChI Key | GIPGCKKPSFOYPA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
| Canonical SMILES | CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Introduction
Structural and Chemical Characterization
Core Architecture
The compound features a pyridazine ring substituted at positions 3 and 6. Position 3 hosts a 4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine group, while position 6 is modified with a furan-2-yl moiety. This arrangement combines electron-rich (furan) and electron-deficient (sulfonyl) regions, influencing its electronic distribution and reactivity .
Molecular Data
The sulfonyl group enhances solubility in polar solvents, while the ethyl-thiophene and furan groups contribute to lipophilicity, balancing its pharmacokinetic profile .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step approach:
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Sulfonylation of Piperazine: 5-Ethylthiophene-2-sulfonyl chloride reacts with piperazine to form 4-(5-ethylthiophen-2-yl)sulfonylpiperazine.
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Pyridazine Functionalization: A Suzuki-Miyaura coupling attaches the furan-2-yl group to 3-bromo-6-(thiophen-2-yl)pyridazine, followed by nucleophilic substitution with the sulfonylated piperazine .
Critical Reaction Conditions:
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Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
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Polar aprotic solvents (e.g., DME/EtOH) and elevated temperatures (80–100°C) .
Physicochemical Properties
The compound’s moderate LogP and high TPSA suggest favorable membrane permeability and solubility, suitable for oral bioavailability .
Pharmacological Activity
Enzyme Inhibition
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Acetylcholinesterase (AChE): IC₅₀ = 12.3 µM in rat cortical neurons, suggesting potential for Alzheimer’s disease .
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Phosphodiesterase (PDE): Inhibits PDE3/4 isoforms (65–78% at 10 µM), indicating cardiotonic and anti-inflammatory applications .
Antimicrobial Effects
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Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.
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Fungal Pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL) .
Research Gaps and Future Directions
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Toxicology: No in vivo toxicity data available; acute oral LD₅₀ studies are needed.
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Formulation: Poor aqueous solubility necessitates nanoparticle or prodrug strategies.
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Clinical Trials: Priority should be given to Phase I safety trials for oncology indications.
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